Boc-alpha-methyl-D-4-fluorophenylalanine
Description
Significance of Non-Canonical Amino Acids in Research
Non-canonical amino acids are amino acids that are not among the 20 standard proteinogenic amino acids. researchgate.netnih.gov Their incorporation into peptides and proteins is a powerful strategy in chemical biology for several reasons. nih.gov By moving beyond the functional groups provided by nature, researchers can introduce novel chemical functionalities, spectroscopic probes, and post-translational modifications into proteins. researchgate.netacs.org This expansion of the chemical repertoire allows for the fine-tuning of a protein's structure, stability, and function. rsc.org
The applications of ncAAs are extensive and varied. They are used to:
Probe Enzyme Mechanisms: Introducing ncAAs with unique properties can help elucidate complex enzymatic mechanisms by making nuanced perturbations to an enzyme's active site. researchgate.netacs.org
Enhance Therapeutic Properties: The replacement of natural amino acids with ncAAs in therapeutic peptides can lead to increased metabolic stability, improved bioavailability, and enhanced biological activity. nih.govnih.gov
Develop Novel Biomaterials: The unique properties imparted by ncAAs are being harnessed to create new biomaterials, such as self-assembling peptides for nanotechnology applications. numberanalytics.com
Engineer Biocatalysts: The incorporation of ncAAs can be used to develop engineered enzymes with improved stability, activity, and even novel catalytic functions. researchgate.netacs.org
The ability to site-specifically incorporate hundreds of different ncAAs into proteins has opened up new frontiers in drug discovery, protein engineering, and fundamental biological research. researchgate.net
Role of Fluorinated Amino Acids in Modulating Biomolecular Properties
The introduction of fluorine into amino acids is a particularly effective strategy in medicinal chemistry and protein science. nih.govnumberanalytics.com Fluorine is the most electronegative element, and its small size allows it to often act as a bioisostere of a hydrogen atom, yet its electronic properties are profoundly different. nih.gov These unique characteristics mean that the incorporation of fluorinated amino acids can significantly modulate the properties of peptides and proteins. nih.gov The strategic placement of fluorine can lead to enhanced thermal and chemical stability, increased lipophilicity, and improved resistance to metabolic degradation. nih.gov
One of the most significant advantages of incorporating fluorinated amino acids is the enhancement of a peptide's stability. nih.gov The carbon-fluorine bond is exceptionally strong, which can make the amino acid and the resulting peptide more resistant to metabolic breakdown by enzymes. nih.gov This increased proteolytic stability is a crucial attribute for peptide-based drugs, as it can prolong their circulation time in the body. nih.gov
Fluorination can also impact biochemical reactivity by altering the electronic environment of the amino acid side chain. nih.gov For example, the pKa of nearby functional groups can be altered, which can in turn affect interactions with enzymes or receptors. nih.gov This modulation of intermolecular forces, such as hydrophobic and van der Waals interactions, can be used to optimize the binding of a peptide to its biological target. nih.gov
Importance of α-Methylation in Amino Acid and Peptide Design
Alpha-methylation involves the addition of a methyl group to the alpha-carbon of the amino acid backbone. This seemingly small modification has profound consequences for the structure and function of peptides. nih.gov The primary effect of α-methylation is the introduction of a significant steric constraint, which restricts the conformational freedom of the peptide backbone. nih.gov This restriction often forces the peptide to adopt a specific secondary structure, most commonly an α-helix. nih.gov
The incorporation of α-methylated amino acids is a well-established strategy for:
Stabilizing Helical Structures: By pre-organizing the peptide backbone into a helical conformation, α-methylation can enhance the stability and biological activity of peptides that rely on this structure for their function. nih.gov
Increasing Proteolytic Resistance: The methyl group at the α-carbon can sterically hinder the approach of proteases, enzymes that cleave peptide bonds, thereby increasing the peptide's resistance to degradation. nih.govresearchgate.net
Improving Pharmacokinetic Properties: By enhancing stability and promoting specific conformations, α-methylation can lead to peptides with improved therapeutic profiles. nih.govresearchgate.net
This modification is particularly valuable in the design of therapeutic peptides, such as apolipoprotein A-I mimetics, where stabilizing a helical structure is key to their biological function. nih.gov
Contextualizing Boc-alpha-methyl-D-4-fluorophenylalanine within Advanced Amino Acid Research
This compound is a highly specialized non-canonical amino acid that exemplifies the sophisticated strategies used in modern peptide and drug design. chemimpex.com Each component of this molecule is deliberately chosen to impart specific, advantageous properties.
Boc (tert-butyloxycarbonyl) Group: This is a protecting group attached to the amino terminus. chemimpex.com Its role is crucial in solid-phase peptide synthesis (SPPS), where it prevents unwanted reactions at the nitrogen atom while the peptide chain is being elongated. nih.gov It can be readily removed under specific chemical conditions to allow for the next amino acid to be added to the sequence. nih.gov
α-Methyl Group: As discussed, the alpha-methyl group provides conformational rigidity and enhances proteolytic stability. nih.gov Its inclusion helps to lock the peptide backbone into a more defined structure.
D-Configuration: Amino acids can exist as one of two mirror images, or stereoisomers: the L-form or the D-form. The vast majority of amino acids found in nature are in the L-configuration. By using the unnatural D-isomer, peptides can be made significantly more resistant to degradation by natural proteases, which are stereospecific for L-amino acids. nih.gov
4-Fluorophenylalanine: The fluorine atom on the phenyl ring provides the benefits of fluorination, including enhanced stability and modulation of electronic properties for improved binding interactions. nih.govnih.gov
In essence, this compound is a powerful building block for medicinal chemists. chemimpex.com It combines the conformational constraints and enzymatic resistance of α-methylation and D-configuration with the stability and unique electronic properties conferred by fluorination. nih.govnih.govnih.gov This makes it an ideal component for the synthesis of advanced peptidomimetics and other peptide-based therapeutics where high stability and specific conformations are required. nih.govchemimpex.com
Data Tables
Table 1: Physicochemical Properties of this compound This table is interactive. Click on the headers to sort the data.
| Property | Value | Source |
|---|---|---|
| Synonyms | Boc-α-Me-D-Phe(4-F)-OH, Boc-(R)-2-amino-2-methyl-3-(4-fluorophenyl)propanoic acid | chemimpex.com |
| CAS Number | 1217754-68-1 | chemimpex.com |
| Molecular Formula | C15H20FNO4 | chemimpex.com |
| Molecular Weight | 297.32 g/mol | chemimpex.com |
| Appearance | White powder | chemimpex.com |
| Purity | ≥ 99% (HPLC) | chemimpex.com |
| Melting Point | 182 - 184 °C | chemimpex.com |
Table 2: Compound Names Mentioned in the Article
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | Boc-α-Me-D-Phe(4-F)-OH |
| Phenylalanine | Phe |
| 4-Fluorophenylalanine | Phe(4-F) |
| Proline | Pro |
| Boc-L-Tyr-OMe | - |
| (S)-2-aminododecanoic acid | (2)Adod |
| D-p-fluorophenylalanine | - |
| L-p-fluorophenylalanine | - |
| N-Boc-2-bromophenylalanine | - |
| L-melphalanyl-p-l-fluorophenylalanine ethyl ester | J1 |
| L-prolyl-m-l-sarcolysyl-p-l-fluorophenylalanine ethyl ester | P2 |
| Nε-Boc-l-lysine | BocK |
| 4-fluoro-L-threonine | 4F-Thr |
| 5-fluoroindole | - |
| 3-fluoro-N-methyl-D-aspartic acid | 3F-NMDA |
| β-aryl- β-pyrrolylpropionic acid | - |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-(4-fluorophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO4/c1-14(2,3)21-13(20)17-15(4,12(18)19)9-10-5-7-11(16)8-6-10/h5-8H,9H2,1-4H3,(H,17,20)(H,18,19)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZOMAOEKLIUIA-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CC1=CC=C(C=C1)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC1=CC=C(C=C1)F)(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization of Boc Alpha Methyl D 4 Fluorophenylalanine
Functional Group Transformations on the Side Chain
The 4-fluorophenyl side chain of Boc-alpha-methyl-D-4-fluorophenylalanine is the primary site for functional group transformations. The fluorine atom, being an ortho-, para-directing deactivator, influences the regioselectivity of electrophilic aromatic substitution (SEAr) reactions. wikipedia.org While the fluorine atom deactivates the ring towards electrophilic attack compared to benzene (B151609), substitution is directed to the positions ortho to the fluorine (positions 3 and 5).
Common electrophilic aromatic substitution reactions that can be envisaged for the 4-fluorophenyl ring include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.orgbyjus.com For instance, nitration would be expected to yield a mixture of 3-nitro-4-fluorophenyl and potentially di-substituted products under forcing conditions. The electron-withdrawing nature of the fluorine atom and the steric hindrance from the rest of the amino acid derivative would likely necessitate harsher reaction conditions compared to simpler aromatic systems.
Nucleophilic aromatic substitution (SNAr) on the 4-fluorophenyl ring is also a possibility, particularly if additional electron-withdrawing groups are present on the ring. youtube.comyoutube.comlibretexts.org The fluorine atom itself can act as a leaving group in SNAr reactions, especially when activated by ortho or para electron-withdrawing substituents. youtube.comyoutube.com
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Side Chain
| Reaction Type | Reagents | Expected Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Boc-alpha-methyl-D-3-nitro-4-fluorophenylalanine |
| Bromination | Br₂, FeBr₃ | Boc-alpha-methyl-D-3-bromo-4-fluorophenylalanine |
| Sulfonation | SO₃, H₂SO₄ | Boc-alpha-methyl-D-3-sulfo-4-fluorophenylalanine |
Chemical Modifications of the Protecting Group
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amine functionality in peptide synthesis and other organic transformations. organic-chemistry.org Its primary chemical modification is its removal, or deprotection, which is typically achieved under acidic conditions. fishersci.co.ukwikipedia.org
The most common method for Boc deprotection involves treatment with strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in an organic solvent such as dioxane or methanol. fishersci.co.ukwikipedia.org The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation and carbon dioxide to liberate the free amine.
While complete removal is the most frequent modification, partial deprotection or conversion to other carbamates is less common but conceptually possible under carefully controlled conditions. The Boc group is generally stable to basic and nucleophilic conditions, as well as to catalytic hydrogenation, which allows for the selective deprotection of other protecting groups in its presence. organic-chemistry.org
Reaction Kinetics and Selectivity in Derivatization
The kinetics of derivatization reactions involving this compound are influenced by both steric and electronic factors. The alpha-methyl group introduces significant steric hindrance around the stereocenter, which can affect the rates of reactions involving the carboxyl and amino termini.
Studies on the acid-catalyzed deprotection of Boc-protected amines have shown that the reaction rate can exhibit a second-order dependence on the acid concentration. nih.govscribd.comresearchgate.net This suggests a mechanism involving two acid molecules in the rate-determining step. The specific rate of deprotection for this compound would also be influenced by the solvent and the specific acid used.
Selectivity in derivatization can be achieved by exploiting the differential reactivity of the functional groups. For example, the carboxyl group can be selectively activated for amide bond formation using standard coupling reagents while the Boc-protected amine remains intact. Conversely, the Boc group can be removed under acidic conditions without affecting the 4-fluorophenyl side chain, which is generally stable to these conditions.
Stability of the Fluorine Moiety under Varied Reaction Conditions
The carbon-fluorine (C-F) bond in the 4-fluorophenyl side chain is exceptionally strong and generally stable under a wide range of reaction conditions encountered in peptide synthesis and derivatization. nih.gov It is resistant to cleavage by most acids and bases, as well as common reducing and oxidizing agents.
However, under specific and often harsh conditions, the C-F bond can be cleaved. For instance, some metalloenzymes have been shown to catalyze the cleavage of C-F bonds. nih.gov Reductive defluorination can also be achieved under certain conditions, although this is not a common transformation in routine organic synthesis. researchgate.netthe-innovation.org In the context of typical derivatization reactions of this compound, the fluorine moiety can be considered robust and unreactive.
Table 2: General Stability of the Fluorine Moiety
| Condition | Stability of C-F Bond |
|---|---|
| Strong Acid (e.g., TFA, HCl) | Stable |
| Strong Base (e.g., NaOH, LiOH) | Stable |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable |
| Common Oxidizing Agents (e.g., KMnO₄, CrO₃) | Stable |
| Common Reducing Agents (e.g., NaBH₄, LiAlH₄) | Stable |
Chemo- and Regioselective Transformations
Chemoselectivity in the reactions of this compound is primarily concerned with differentiating between the reactivity of the N-terminal Boc group, the C-terminal carboxylic acid, and the aromatic side chain.
Carboxyl Group vs. Amino Group: The carboxyl group can be selectively activated and reacted with nucleophiles (e.g., in peptide coupling) without affecting the Boc-protected amine.
Amino Group vs. Side Chain: The Boc group can be selectively removed with acid without altering the 4-fluorophenyl side chain.
Side Chain vs. Other Functional Groups: Electrophilic aromatic substitution on the side chain can be performed while the protected amino acid backbone remains intact, provided the reaction conditions are compatible with the Boc group's acid lability.
Regioselectivity is most relevant to transformations of the 4-fluorophenyl side chain. As discussed in section 3.1, the fluorine atom and the alkyl substituent direct incoming electrophiles primarily to the ortho positions relative to the fluorine atom (positions 3 and 5 of the phenyl ring). wikipedia.org The directing effect of the alkyl group (ortho, para-directing) reinforces the para-directing effect of the fluorine atom, but the position of attachment to the phenyl ring means its ortho-directing effect is on the same carbons as the fluorine's ortho-directing effect. Therefore, electrophilic attack is strongly favored at the 3 and 5 positions.
Incorporation into Biomolecules and Molecular Design Applications
Application in Solid-Phase Peptide Synthesis (SPPS)
Boc-α-methyl-D-4-fluorophenylalanine is a key building block in Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides. The tert-butyloxycarbonyl (Boc) protecting group on the α-amino group is instrumental in the Boc-SPPS strategy, where it is cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), to allow for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.
The presence of the α-methyl group introduces significant steric hindrance, which can pose challenges during peptide synthesis but also imparts desirable conformational constraints and enzymatic stability to the final peptide. The 4-fluoro substituent on the phenyl ring can modulate the electronic properties and lipophilicity of the amino acid, potentially influencing peptide-protein interactions and improving pharmacokinetic profiles.
The α-methyl group in Boc-α-methyl-D-4-fluorophenylalanine presents a significant challenge to achieving high coupling efficiencies during SPPS. The steric bulk around the α-carbon can hinder the approach of the activated carboxyl group of the incoming amino acid to the free amine of the resin-bound peptide, leading to incomplete reactions and the formation of deletion sequences.
To overcome this, various strategies and specialized coupling reagents have been developed. The choice of coupling reagent is critical for activating the carboxylic acid group and facilitating amide bond formation.
Commonly Used Coupling Reagents for Hindered Amino Acids:
| Coupling Reagent | Full Name | Key Features |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly efficient, rapid coupling, and low racemization. Particularly effective for sterically hindered amino acids. |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | A widely used and effective coupling reagent, though sometimes less efficient than HATU for severely hindered couplings. |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | A third-generation uronium salt with high reactivity and solubility. It is considered a safer alternative to benzotriazole-based reagents. |
| DIC/HOBt | N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | A classic and cost-effective coupling method. The addition of HOBt forms an active ester that reduces side reactions and racemization. |
Research has shown that for α,α-disubstituted amino acids, including α-methylated residues, the use of more potent coupling reagents like HATU or COMU often leads to significantly improved yields and purity of the final peptide compared to standard carbodiimide-based methods. Extended coupling times and double coupling protocols are also frequently employed to ensure complete reaction.
Segment condensation is a powerful strategy in SPPS for the synthesis of long peptides and small proteins. This approach involves the coupling of pre-synthesized peptide fragments rather than single amino acids. The use of the Boc strategy is well-suited for preparing protected peptide segments that can be subsequently used in solution- or solid-phase condensation.
Boc-α-methyl-D-4-fluorophenylalanine can be incorporated into these peptide segments. The α-methyl group at the C-terminus of a peptide segment can help to suppress racemization during the activation and coupling of the fragment's C-terminal carboxyl group. However, the steric hindrance of the α-methylated residue also makes the coupling of these segments challenging, requiring highly efficient coupling reagents and optimized reaction conditions.
Genetic Incorporation into Proteins via Codon Reassignment
While chemical synthesis allows for the precise placement of Boc-α-methyl-D-4-fluorophenylalanine, the direct genetic incorporation of this specific Boc-protected amino acid into proteins via the ribosomal machinery is not a feasible strategy. The cellular translational apparatus, including aminoacyl-tRNA synthetases (aaRS) and the ribosome, is highly specific for the 20 canonical amino acids. The large and bulky Boc protecting group would prevent the amino acid from being recognized and charged onto a tRNA by an aaRS, which is the essential first step for its incorporation into a growing polypeptide chain.
However, the genetic incorporation of the unprotected core amino acid, α-methyl-D-4-fluorophenylalanine , is theoretically possible through the expansion of the genetic code, although it would present significant challenges.
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins in living organisms is achieved by creating an orthogonal aminoacyl-tRNA synthetase/tRNA pair. This involves engineering an aaRS that specifically recognizes the desired ncAA and charges it onto an orthogonal tRNA that recognizes a "blank" codon, such as an amber stop codon (UAG).
To incorporate α-methyl-D-4-fluorophenylalanine, one would need to engineer an aaRS with a binding pocket that can accommodate the α-methyl group and the fluorinated phenyl ring. This is a non-trivial task, as the active sites of natural aaRSs are finely tuned to their cognate amino acids. Directed evolution and rational design are the primary methods used to create such engineered synthetases. While various fluorinated phenylalanine analogs have been successfully incorporated into proteins using engineered aaRSs, the simultaneous presence of an α-methyl group and the D-configuration would require a highly specialized and currently unavailable engineered synthetase.
Even if a suitable engineered aaRS/tRNA pair were developed for α-methyl-D-4-fluorophenylalanine, its incorporation could impact the fidelity and efficiency of ribosomal translation. The ribosome has its own proofreading mechanisms, and the steric bulk of the α-methyl group could lead to slower peptide bond formation and potentially lower incorporation efficiency.
Furthermore, the incorporation of a D-amino acid would be particularly disruptive to the nascent polypeptide chain within the ribosomal exit tunnel, which is optimized for L-amino acids. This could lead to premature termination of translation or misfolding of the resulting protein. Research on the ribosomal incorporation of D-amino acids has shown that it is possible but generally inefficient and context-dependent.
Design of Peptides and Peptidomimetics
Boc-α-methyl-D-4-fluorophenylalanine is a valuable building block in the design of peptides and peptidomimetics with enhanced therapeutic potential. The unique structural features of this amino acid contribute to several desirable properties:
Conformational Constraint: The α-methyl group restricts the conformational freedom of the peptide backbone, locking it into a more defined three-dimensional structure. This can lead to increased receptor binding affinity and selectivity.
Enzymatic Stability: The steric hindrance provided by the α-methyl group can protect the adjacent peptide bonds from cleavage by proteases, thereby increasing the in vivo half-life of the peptide.
Modulated Bioactivity: The 4-fluorophenyl group can engage in specific interactions with biological targets, such as van der Waals and electrostatic interactions, which can enhance binding affinity. The fluorine atom can also improve the metabolic stability and membrane permeability of the peptide.
Peptidomimetic Scaffolds: This amino acid can be incorporated into peptidomimetics, which are compounds that mimic the structure and function of natural peptides but have improved drug-like properties. The constrained and stabilized nature of peptides containing this residue makes them excellent starting points for the design of small molecule mimetics.
Structure-Activity Relationship Studies in Peptidic Scaffolds
The systematic modification of peptide structures is a cornerstone of medicinal chemistry, aiming to enhance biological activity, selectivity, and metabolic stability. The incorporation of Boc-alpha-methyl-D-4-fluorophenylalanine into peptidic scaffolds provides a dual approach to modulating structure-activity relationships (SAR).
The α-methyl group introduces a significant steric constraint, restricting the conformational freedom of the peptide backbone. This reduction in flexibility can lock the peptide into a bioactive conformation, leading to enhanced binding affinity for its target receptor or enzyme. For instance, α-methylation of phenylalanine in certain peptide sequences has been shown to enhance inhibitory properties. kennesaw.edu In studies on cyclic opioid peptide analogues, N-alpha-methylation of a phenylalanine residue was found to have a distinct effect on opioid activity, highlighting the importance of this modification in defining the interaction with receptors. nih.gov
The combination of these two modifications in one building block allows for a fine-tuning of peptide properties. Research in this area often involves synthesizing a series of analogues where the native amino acid is replaced by this compound to probe the structural requirements for biological activity.
| Modification | Effect on Peptide | Implication for SAR |
| α-Methylation | Restricts backbone conformation | Can enhance binding affinity by pre-organizing the peptide into a bioactive conformation. kennesaw.edu |
| 4-Fluoro Substitution | Alters electronic properties of the side chain | Modulates intermolecular forces and can improve binding specificity and affinity. nih.gov |
| Combined | Synergistic effect on conformation and electronics | Allows for multi-parameter optimization of peptide drug candidates. |
Modulation of Peptide Conformation and Stability
The incorporation of this compound into peptides has profound effects on their three-dimensional structure and stability. These effects stem from the unique stereoelectronic properties of the α-methyl group and the fluorine atom.
The fluorine atom contributes to stability through several mechanisms. The carbon-fluorine bond is exceptionally strong, and the replacement of hydrogen with fluorine can increase the hydrophobicity of the amino acid side chain. google.com This can lead to enhanced thermal and chemical stability of the resulting peptide. Fluorination has been shown to have a stabilizing effect on both α-helical and β-sheet structures, although the context is important. researchgate.net In some cases, fluorinated amino acids may have lower intrinsic helix propensities than their non-fluorinated counterparts but can stabilize β-sheets. researchgate.net The strong inductive effect of the fluorine atom can also influence local peptide bond conformations. nih.gov
Furthermore, the α-methyl group can confer resistance to enzymatic degradation by proteases. nih.gov This is a critical feature for the development of peptide-based therapeutics, as it can significantly prolong their in vivo half-life.
| Structural Feature | Impact on Conformation | Impact on Stability |
| α-Methyl Group | Restricts Φ and Ψ angles, promotes helical or turn structures. enamine.netnih.gov | Increases resistance to proteolytic degradation. nih.gov |
| 4-Fluoro Group | Can influence secondary structure, stabilizing both α-helices and β-sheets depending on context. researchgate.net | Enhances thermal and chemical stability due to increased hydrophobicity and C-F bond strength. google.com |
Development of Protein and Enzyme Probes
Non-natural amino acids are powerful tools for probing the structure, function, and dynamics of proteins and enzymes. nih.govresearchgate.net this compound, with its unique combination of modifications, serves as a versatile probe in biochemical and biophysical studies.
Non-Natural Amino Acid Probes for Protein Interactions
The study of protein-protein interactions is fundamental to understanding cellular processes. The incorporation of non-natural amino acids like this compound into proteins can provide valuable insights that are not accessible through conventional mutagenesis. nih.gov
The fluorine atom is a particularly useful probe as the ¹⁹F nucleus is 100% naturally abundant, has a spin of ½, and is highly sensitive in Nuclear Magnetic Resonance (NMR) spectroscopy. google.com Since fluorine is virtually absent in biological systems, ¹⁹F NMR spectra of proteins containing a fluorinated amino acid are free from background signals. This allows for the precise monitoring of the local environment of the fluorinated probe, providing information on protein folding, conformational changes, and ligand binding. google.com
By strategically placing this compound within a protein sequence, researchers can:
Track the location and dynamics of specific protein domains.
Monitor conformational changes upon binding to other proteins or small molecules. nih.gov
Characterize the electrostatic environment of a particular region of the protein.
The α-methyl group can also serve as a conformational lock to study the importance of a specific backbone geometry for a protein-protein interaction.
Enzyme Mechanism Elucidation Using Modified Substrates
Understanding the catalytic mechanisms of enzymes is crucial for drug design and biotechnology. Incorporating modified amino acids into enzyme substrates is a classic technique to probe enzyme active sites and elucidate reaction mechanisms. chemimpex.com
When this compound is incorporated into a peptide substrate, it can act as a mechanistic probe in several ways:
Enzyme Inhibition : The modified amino acid can lead to analogues that act as enzyme inhibitors. benthamdirect.comresearchgate.net The fluorine atom can alter the electronic nature of the substrate, potentially affecting transition state stabilization. The α-methyl group can sterically hinder the catalytic process.
Probing the Active Site : The fluorine atom can be used as an NMR probe to report on the environment of the enzyme's active site upon substrate binding.
Resistance to Cleavage : The α-methyl group can make the adjacent peptide bond resistant to cleavage by proteases. nih.gov This can be used to trap enzyme-substrate complexes and study their properties.
By observing how these modifications affect substrate binding and turnover, researchers can deduce critical information about the enzyme's catalytic strategy. chemimpex.com
| Probe Feature | Application in Protein/Enzyme Studies | Technique |
| 4-Fluoro Group | Monitoring local environment, conformational changes, and ligand binding. google.comnih.gov | ¹⁹F NMR Spectroscopy |
| α-Methyl Group | Inducing specific conformations to test their role in interactions; providing resistance to enzymatic cleavage. nih.gov | X-ray Crystallography, Enzyme Kinetics |
Biophysical and Biochemical Characterization in Research Systems
Conformational Analysis of Peptides and Proteins Incorporating Boc-alpha-methyl-D-4-fluorophenylalanine
The precise three-dimensional structure of a peptide or protein is intrinsically linked to its function. The introduction of this compound can induce significant conformational changes, which are of great interest to researchers designing novel therapeutic agents or biomaterials.
The alpha-methyl group of this compound sterically restricts the conformational freedom of the peptide backbone. This constraint influences the allowable values of the phi (φ) and psi (ψ) dihedral angles, which define the conformation of the polypeptide chain. The bulky Boc protecting group further contributes to these steric limitations.
The conformational restrictions imposed by this compound can have a cascading effect on the secondary and tertiary structure of peptides and proteins. The constrained backbone dihedral angles can promote the formation of specific secondary structural motifs, such as β-turns or helical structures, by pre-organizing the peptide backbone.
The introduction of fluorine can also enhance the stability of these structures through various non-covalent interactions. nih.gov For instance, the hydrophobic and lipophobic nature of fluorine can influence the packing of side chains in the hydrophobic core of a protein, potentially leading to increased thermal stability. nih.gov The unique electronic properties of the fluorinated aromatic ring can also lead to specific interactions that stabilize the tertiary structure. nih.gov
Studies of Protein Folding and Stability in Vitro
The process by which a polypeptide chain folds into its functional three-dimensional structure is a fundamental area of biochemical research. The incorporation of fluorinated amino acids like this compound can serve as a valuable tool for studying protein folding and stability.
Assessment of Biological Activity in Model Systems
The unique structural and chemical properties imparted by this compound can translate into novel biological activities.
Peptides containing fluorinated amino acids have shown promise as antimicrobial agents. pensoft.net Recent research has demonstrated the antifungal activity of dipeptides containing derivatives of (S)-phenylalanine, including N-tert-butoxycarbonyl-(S)-alanyl-(S)-α-methyl-4-fluorophenylalanine. pensoft.net
In one study, the antifungal activity of this dipeptide and its constituent amino acid, (S)-α-methyl-4-fluorophenylalanine, was evaluated against a panel of pathogenic and conditionally pathogenic fungal strains. pensoft.net The results indicated that (S)-α-methyl-4-fluorophenylalanine significantly suppressed the growth of P. chrysogenum 8190 and A. versicolor 12134 at a concentration of 0.177 mg/ml. pensoft.net The corresponding dipeptide also exhibited a high inhibitory effect on the P. chrysogenum 8190 strain. pensoft.net
| Fungal Strain | Compound | Concentration (mg/ml) | Inhibition |
|---|---|---|---|
| P. chrysogenum 8190 | (S)-α-methyl-4-fluorophenylalanine | 0.177 | Significant |
| A. versicolor 12134 | (S)-α-methyl-4-fluorophenylalanine | 0.177 | Significant |
| P. chrysogenum 8190 | N-tert-butoxycarbonyl-(S)-alanyl-(S)-α-methyl-4-fluorophenylalanine | Not specified | High |
The incorporation of fluorinated amino acids can modulate the interaction of peptides with their biological targets, such as enzymes or receptors. nih.gov The fluorine atom can alter the electronic distribution of the aromatic ring, which can affect cation-π interactions, a common feature in protein-ligand binding. Furthermore, the increased metabolic stability of peptides containing fluorinated amino acids can enhance their therapeutic potential. nih.gov
For example, fluorinated phenylalanines have been incorporated into peptides to act as enzyme inhibitors. nih.gov The fluorine atom can act as a bioisostere for a hydrogen atom, but its strong electron-withdrawing nature can alter the pKa of nearby functional groups, potentially leading to tighter binding to the active site of an enzyme. The enhanced stability and altered binding properties of peptides containing this compound make them attractive candidates for the development of novel therapeutics that can modulate biochemical pathways with high specificity and efficacy.
Investigation of Protein-Ligand and Protein-Protein Interactions
The incorporation of synthetic amino acids, such as this compound, into peptides and proteins is a powerful technique for probing and modulating biological interactions. The unique properties of this compound, particularly the presence of a fluorine atom and a methyl group, provide researchers with a tool to investigate the intricacies of protein-ligand and protein-protein interactions. These modifications can influence binding affinity, selectivity, and stability, offering insights into the fundamental mechanisms of molecular recognition.
The tert-butyloxycarbonyl (Boc) protecting group enhances the compound's utility in solid-phase peptide synthesis, allowing for its precise placement within a peptide sequence. The methyl group on the alpha-carbon introduces steric hindrance, which can restrict the conformational flexibility of the peptide backbone. This constraint can be instrumental in stabilizing specific secondary structures, such as β-turns or helical conformations, that are critical for binding to a target protein.
Furthermore, the fluorine atom at the para position of the phenyl ring is a key feature for studying molecular interactions. Fluorine is highly electronegative and can participate in various non-covalent interactions, including hydrogen bonds, dipole-dipole interactions, and multipolar C-F···C=O interactions. The replacement of a hydrogen atom with fluorine can also alter the electronic properties of the aromatic ring, potentially influencing cation-π interactions, which are crucial for the binding of many ligands to their protein targets. These altered interactions can provide valuable information about the binding environment and the specific forces that govern molecular recognition. The introduction of fluorinated amino acids can also enhance the metabolic stability of peptides, making them more robust tools for biochemical and biophysical studies.
Ligand Binding Site Analysis
The analysis of ligand binding sites is a critical aspect of drug discovery and molecular biology, aiming to understand how a ligand interacts with its target protein at a molecular level. While specific studies detailing the binding site of this compound are not extensively available in public literature, the principles of its use in such analyses can be extrapolated from studies of similar fluorinated amino acids. The unique properties of this compound make it a valuable probe for mapping and characterizing binding pockets.
The fluorine atom can serve as a sensitive reporter for NMR spectroscopy studies. ¹⁹F NMR is a powerful technique for studying protein-ligand interactions because the ¹⁹F nucleus has a high gyromagnetic ratio and there is no natural background signal in biological systems. By incorporating this compound into a peptide ligand, researchers can monitor changes in the ¹⁹F chemical shift upon binding to a target protein. These changes provide information about the local electronic environment of the fluorophenylalanine residue within the binding site, indicating whether it is in a hydrophobic or a more polar environment.
Furthermore, the precise location of the fluorine atom can be used to probe specific interactions within the binding pocket. For example, if the binding site contains an electropositive region, the electronegative fluorine atom may engage in favorable electrostatic interactions. Conversely, if the binding site is predominantly hydrophobic, the fluorinated ring may participate in hydrophobic interactions. By systematically moving the position of the fluorine atom on the phenyl ring in a series of analogs, researchers can map the topology and electrostatic potential of the binding site.
Table 1: Potential Interactions of this compound in a Ligand Binding Site
| Interaction Type | Potential Contribution of the Moiety |
| Hydrophobic Interactions | The phenyl ring can interact with nonpolar residues in the binding pocket. |
| Steric Interactions | The alpha-methyl group can influence the orientation of the side chain and its fit within the binding site. |
| Cation-π Interactions | The electron-withdrawing fluorine atom can modulate the ability of the phenyl ring to interact with cationic residues like arginine or lysine. |
| Hydrogen Bonding | The fluorine atom can act as a weak hydrogen bond acceptor. |
| Dipole-Dipole Interactions | The C-F bond introduces a dipole moment that can interact with polar groups in the binding site. |
Conformational Changes Upon Binding
The binding of a ligand to a protein is often accompanied by conformational changes in both the ligand and the protein. These changes are essential for biological function, leading to signal transduction, enzyme activation, or inhibition. This compound can be utilized to study these conformational dynamics.
The conformational constraints imposed by the alpha-methyl group can be particularly informative. By restricting the torsional angles of the peptide backbone, this modification can pre-organize the ligand into a conformation that is more complementary to the bound state. If a peptide containing this modified amino acid shows a higher affinity for its target, it suggests that the induced conformation is favorable for binding. This information can be used to design more potent and selective ligands.
Spectroscopic techniques are often employed to monitor conformational changes. For instance, circular dichroism (CD) spectroscopy can be used to assess changes in the secondary structure of a protein upon ligand binding. If the binding of a peptide containing this compound induces a significant change in the CD spectrum of the target protein, it indicates a rearrangement of the protein's secondary structural elements.
Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is another powerful method to probe conformational changes. nih.gov This technique measures the rate at which backbone amide hydrogens exchange with deuterium in the solvent. nih.gov Regions of the protein that become more protected from exchange upon ligand binding are likely part of the binding interface or undergo a conformational change to a more closed and less dynamic state. nih.gov Conversely, regions that show increased exchange may become more flexible or exposed upon binding. nih.gov By comparing the HDX-MS profile of a protein in the presence and absence of a ligand containing this compound, researchers can map the allosteric changes that occur throughout the protein structure.
Table 2: Techniques to Study Conformational Changes Induced by Ligand Binding
| Technique | Information Obtained |
| Circular Dichroism (CD) Spectroscopy | Provides information on changes in the secondary structure of the protein (e.g., alpha-helix, beta-sheet content). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can reveal changes in the chemical environment of specific atoms in both the ligand and the protein, providing detailed structural information. |
| Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) | Maps changes in solvent accessibility and dynamics of the protein backbone, identifying regions affected by ligand binding. nih.gov |
| X-ray Crystallography | Can provide a high-resolution three-dimensional structure of the protein-ligand complex, revealing the precise conformational changes. |
Computational Approaches in Research on Fluorinated α Methylated Phenylalanines
Molecular Dynamics Simulations for Conformational Sampling
Molecular dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape of molecules over time. For peptides containing fluorinated α-methylated phenylalanines, MD simulations provide detailed information about their flexibility, preferred shapes, and interactions with the surrounding environment, such as water.
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Spectroscopic Parameters
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure of fluorinated amino acids with high accuracy. nih.gov These calculations provide fundamental insights into how the highly electronegative fluorine atom influences the distribution of electrons within the molecule. emerginginvestigators.org
For Boc-alpha-methyl-D-4-fluorophenylalanine, DFT can be used to calculate a variety of properties, including:
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the surface of the molecule, highlighting regions that are electron-rich (negative potential) or electron-poor (positive potential). nih.gov This is crucial for predicting how the molecule will interact with other molecules, such as receptors or enzymes.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy gap between them indicates the chemical stability of the molecule. emerginginvestigators.org
Spectroscopic Parameters: Quantum calculations can predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies (IR spectroscopy). These theoretical predictions can be compared with experimental data to confirm the structure and purity of the synthesized compound.
A study on fluorinated allopurinol (B61711) using quantum chemistry calculations demonstrated that fluorination can enhance chemical stability. emerginginvestigators.org Similar calculations for this compound would help in understanding its electronic properties and reactivity.
In Silico Design of Modified Peptides and Proteins
In silico (computer-based) design is a rapidly growing field that leverages computational tools to create novel peptides and proteins with desired properties. nih.govnih.gov The incorporation of unnatural amino acids like this compound is a key strategy in this process. nih.gov
The design process often involves:
Starting with a known peptide or protein structure: Researchers identify a target protein and a peptide that binds to it.
Introducing modifications: The native amino acids in the peptide are computationally replaced with fluorinated variants.
Predicting the effects: Computational tools are used to predict how the modification will affect the peptide's binding affinity, stability, and selectivity. This can involve molecular docking simulations to predict the binding pose and energy.
Iterative refinement: The process is repeated with different modifications and at different positions in the peptide sequence to find the optimal design.
This in silico approach accelerates the discovery of new therapeutic peptides by reducing the time and cost associated with synthesizing and testing large numbers of candidates. nih.gov
Prediction of Conformational Preferences and Stereoelectronic Effects
The conformational preferences of molecules containing fluorine are heavily influenced by stereoelectronic effects. beilstein-journals.org These are interactions involving the alignment of electron orbitals that can stabilize or destabilize certain conformations. In the case of fluorinated phenylalanines, the strong C-F bond and the high electronegativity of fluorine play a crucial role.
The table below summarizes key stereoelectronic effects that can be predicted computationally.
| Effect | Description | Predicted Impact on this compound |
| Gauche Effect | The tendency for electronegative groups to prefer a gauche (60°) dihedral angle rather than anti (180°). | May influence the preferred orientation of the fluorophenyl side chain relative to the peptide backbone. |
| Dipole-Dipole Interactions | Repulsive or attractive interactions between polar bonds. | The C-F bond dipole can interact with the peptide backbone dipoles, favoring specific conformations. |
| Hyperconjugation | The donation of electron density from a filled bonding orbital to an adjacent empty antibonding orbital. | Can affect bond lengths and rotational barriers within the molecule. |
Homology Modeling and Structural Prediction of Fluorinated Protein Variants
When a fluorinated amino acid is incorporated into a larger protein, predicting the resulting structural changes is essential. Homology modeling is a computational technique used to generate a 3D model of a protein when its sequence is known but its experimental structure is not.
If the structure of the original (non-fluorinated) protein is known, a technique called "in silico mutagenesis" can be used. This involves computationally replacing a standard amino acid with its fluorinated counterpart, such as replacing a phenylalanine with 4-fluorophenylalanine. The software then refines the structure to accommodate the new amino acid, predicting any local or global structural changes.
These models are crucial for understanding how fluorination might:
Enhance protein stability. nih.gov
Alter the protein's enzymatic activity.
Affect the protein's interaction with other molecules.
For example, research has shown that the global incorporation of para-fluorophenylalanine (pFF) can result in minimal structural and functional disruption in some proteins, making it a useful tool for protein engineering.
Advanced Analytical Techniques in Characterizing Modified Biomolecules
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure and dynamics of molecules at atomic resolution. psu.edu The unique nuclear spin properties of ¹H, ¹³C, and ¹⁹F make NMR particularly well-suited for characterizing biomolecules containing Boc-alpha-methyl-D-4-fluorophenylalanine.
¹H (proton) and ¹³C NMR are fundamental methods used to confirm the covalent structure of a synthesized molecule by mapping its carbon-hydrogen framework. Each proton and carbon atom in a unique chemical environment gives rise to a distinct signal, or resonance, in the NMR spectrum, characterized by its chemical shift (δ), multiplicity (splitting pattern), and integration (relative number of nuclei).
For this compound, the presence of the tert-butyloxycarbonyl (Boc) protecting group, the alpha-methyl group, and the 4-fluorophenyl ring results in a characteristic set of signals. The Boc group typically shows a strong singlet in the ¹H NMR spectrum around 1.4 ppm, corresponding to its nine equivalent methyl protons, and two distinct ¹³C signals for the quaternary carbon and the carbonyl carbon. nih.govchemicalbook.comnih.gov The alpha-methyl group introduces a new singlet in the ¹H spectrum and a corresponding methyl signal in the ¹³C spectrum. nih.gov The aromatic protons of the 4-fluorophenyl ring appear as a pair of doublets due to coupling between adjacent protons and to the fluorine atom, while the aromatic carbons exhibit characteristic shifts influenced by the fluorine substituent. researchgate.net
The following tables provide estimated chemical shifts for this compound based on data from analogous compounds. pdx.eduorganicchemistrydata.orgresearchgate.net
Estimated ¹H NMR Chemical Shifts
| Protons | Estimated Chemical Shift (ppm) | Multiplicity |
| Boc (CH₃)₃ | ~1.4 | Singlet |
| α-CH₃ | ~1.5 - 1.6 | Singlet |
| β-CH₂ | ~3.0 - 3.2 | Multiplet |
| Aromatic (ortho to F) | ~7.0 - 7.2 | Doublet of Doublets |
| Aromatic (meta to F) | ~7.2 - 7.4 | Doublet of Doublets |
Estimated ¹³C NMR Chemical Shifts
| Carbons | Estimated Chemical Shift (ppm) |
| Boc C(CH₃)₃ | ~28 |
| α-CH₃ | ~25 |
| β-CH₂ | ~40 |
| α-C | ~60 |
| Boc C(CH₃)₃ | ~80 |
| Aromatic C-F | ~160-164 (Doublet, ¹JCF) |
| Aromatic CH (ortho to F) | ~115 (Doublet, ²JCF) |
| Aromatic CH (meta to F) | ~130-132 (Doublet, ³JCF) |
| Aromatic C (ipso) | ~135 |
| Boc C=O | ~155 |
| Carboxyl C=O | ~175 |
The fluorine-19 (¹⁹F) nucleus is an exceptional NMR probe due to its 100% natural abundance, high gyromagnetic ratio (83% of the sensitivity of ¹H), and a large chemical shift range that is extremely sensitive to the local electronic environment. nih.govnih.gov Since fluorine is virtually absent in natural biological systems, ¹⁹F NMR provides a background-free window to observe the fluorinated probe exclusively. nih.govnih.gov When this compound is incorporated into a peptide, the ¹⁹F signal serves as a powerful reporter on protein structure, folding, ligand binding, and dynamics. researchgate.netnih.gov The chemical shift of the fluorine atom can change significantly upon subtle conformational changes or interactions, making it a sensitive indicator of the molecular environment. acs.orgacs.org
Chemical Shift Anisotropy (CSA) is a property where the magnetic shielding of a nucleus, and thus its resonance frequency, depends on the orientation of the molecule with respect to the external magnetic field. For the ¹⁹F nucleus in the 4-fluorophenyl ring, the CSA is significant. nih.gov In solution, rapid molecular tumbling typically averages the CSA to an isotropic value. However, in larger biomolecules or ordered systems where motion is restricted, the CSA becomes a dominant relaxation mechanism, leading to significant line broadening, especially at high magnetic fields. nih.gov This effect, while posing challenges, can also be exploited. Studies of CSA can provide valuable information about the local structure and the degree of motional restriction experienced by the fluorinated side chain within a folded protein. researchgate.net
NMR relaxation studies measure the rates at which nuclear spins return to thermal equilibrium after being perturbed. The primary relaxation rates, longitudinal (R₁) and transverse (R₂), are sensitive to molecular motions occurring on different timescales. For ¹⁹F, relaxation is driven by two main mechanisms: dipole-dipole interactions with nearby protons and the chemical shift anisotropy (CSA). nih.gov By measuring T₁ (1/R₁) and T₂ (1/R₂) values, researchers can gain quantitative insights into the dynamics of the 4-fluorophenyl side chain. nih.govnih.gov For instance, a significant increase in the T₂ relaxation rate (and a decrease in the T₁/T₂ ratio) upon ligand binding can indicate a change in the internal mobility of the side chain, such as liberation of a previously restrained motion. nih.gov
Example ¹⁹F Relaxation Data for Fluorinated Amino Acids
| Amino Acid/Context | T₁ (s⁻¹) | T₂ (s⁻¹) | Inferred Dynamics |
| Free 4F-L-Tryptophan | 0.99 | - | Fast tumbling in solution nih.gov |
| Phe7-tfmF in SH3 domain | 1095.70 (ms) | 89.24 (ms) | Restrained side chain motion nih.gov |
| Phe7-tfmF in SH3 domain + Ligand | 1496.00 (ms) | 1088.04 (ms) | Liberated internal motion nih.gov |
When this compound is incorporated into a protein, multi-dimensional NMR experiments are crucial for determining its location and its interactions within the folded structure. psu.edu The presence of the unique alpha-methyl group is particularly advantageous. Methyl groups are excellent probes in large proteins, as their protons provide sharp, well-resolved signals in otherwise crowded spectra, making them sensitive reporters of protein dynamics and interactions. nih.govresearchgate.net
Experiments such as the ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectrum can be used to create a "fingerprint" of all methyl groups in the protein. researchgate.net The Nuclear Overhauser Effect (NOE) is a through-space interaction that is dependent on the distance between nuclei (typically <5 Å). A ¹⁹F-¹H Heteronuclear Overhauser Effect Spectroscopy (HOESY) or a ¹³C-edited NOESY experiment can reveal spatial proximities between the fluorine or methyl group of the unnatural amino acid and protons of nearby residues, providing critical distance restraints for calculating the three-dimensional structure of the protein. psu.eduacs.org These experiments help to precisely map the orientation and environment of the fluorinated side chain within the protein's hydrophobic core or at its surface. nih.gov
¹⁹F NMR as a Sensitive Probe for Local Environment and Dynamics
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to analyze the secondary structure of proteins and peptides in solution. americanpeptidesociety.orgyoutube.com It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. youtube.com The regular, repeating backbone conformations of α-helices, β-sheets, and the lack of regular structure in random coils give rise to distinct CD spectra. americanpeptidesociety.org
The incorporation of a sterically demanding, unnatural amino acid like this compound can influence the local and global secondary structure of a peptide. nih.gov The alpha-methyl group restricts the range of accessible backbone dihedral angles (phi and psi), which can either stabilize or destabilize specific secondary structures like helices or turns. CD spectroscopy is an ideal tool to monitor these conformational changes. nih.gov For example, a decrease in the signal intensity at 222 nm might indicate a loss of α-helical content, while changes in the region around 217 nm could suggest alterations in β-sheet structure. americanpeptidesociety.orgnih.gov Therefore, by comparing the CD spectrum of the modified peptide to its unmodified counterpart, researchers can quickly assess the structural impact of the fluorinated amino acid substitution. nih.gov
Characteristic CD Signals for Peptide Secondary Structures
| Secondary Structure | Positive Peak(s) (nm) | Negative Peak(s) (nm) |
| α-Helix | ~192 | ~208, ~222 |
| β-Sheet | ~195 | ~217 |
| Random Coil | ~212 | ~195 |
Table data is representative and sourced from principles of CD spectroscopy. americanpeptidesociety.orgyoutube.com
Mass Spectrometry-Based Characterization of Modified Peptides and Proteins
Mass spectrometry (MS) is an indispensable tool for the primary structure verification of modified peptides. osu.edu In a typical "bottom-up" proteomics workflow, a protein is digested into smaller peptides, which are then analyzed by MS to measure their mass-to-charge (m/z) ratio. osu.edu Through tandem mass spectrometry (MS/MS), specific peptide ions are selected, fragmented, and the resulting fragment ions are analyzed to determine the amino acid sequence. uab.edunih.gov
The inclusion of alpha-methyl-D-4-fluorophenylalanine in a peptide sequence introduces distinct features that are observable by mass spectrometry. The primary verification is the detection of the expected mass shift in the parent peptide ion. The residue mass of alpha-methyl-4-fluorophenylalanine is 193.09 Da, which can be precisely identified in high-resolution mass spectra.
During MS/MS analysis, typically using collision-induced dissociation (CID), peptides fragment along the backbone to produce characteristic b- and y-type ions. nih.gov The presence and mass of these fragment ions allow for the confirmation of the amino acid sequence. However, the introduction of an alpha-methyl group on the Cα atom of the amino acid sterically hinders the rotation of the peptide backbone and is known to suppress cleavage of the adjacent peptide bond. enamine.net This results in a characteristic gap in the b- or y-ion series in the fragmentation spectrum, pinpointing the location of the modification. For a peptide containing alpha-methyl-D-4-fluorophenylalanine (Xaa), cleavage after this residue to produce a b-ion, or before it to produce a y-ion, will be significantly reduced or absent, providing strong evidence of its location.
Furthermore, the fluorine atom on the phenyl ring offers a unique handle for "fluorous proteomics," an affinity-based enrichment strategy. nih.gov Peptides containing the fluorinated residue can be selectively captured from complex biological mixtures using a solid-phase extraction medium functionalized with a fluorous stationary phase. nih.govnih.gov This enrichment simplifies the mixture, enabling more targeted and sensitive MS analysis of the modified peptide. nih.gov
Table 1: Mass Spectrometry Data for Peptides Containing α-methyl-D-4-fluorophenylalanine This interactive table provides theoretical mass values for identifying peptides modified with α-methyl-D-4-fluorophenylalanine (Residue X).
| Parameter | Value (Da) | Description |
|---|---|---|
| Monoisotopic Mass of Residue (C₁₀H₁₀FNO) | 193.0903 | The mass of the α-methyl-D-4-fluorophenylalanine residue within a peptide chain. |
| Mass of Preceding b-ion (bn-1) | Enter the mass of the b-ion immediately preceding the modified residue. | |
| Calculated Mass of b-ion (bn) | Calculated mass of the b-ion containing the modified residue (bn-1 + 193.0903). | |
| Mass of Following y-ion (ym-1) | Enter the mass of the y-ion immediately following the modified residue. | |
| Calculated Mass of y-ion (ym) | Calculated mass of the y-ion containing the modified residue (ym-1 + 193.0903). | |
X-ray Crystallography for High-Resolution Structural Determination
X-ray crystallography is the primary method for determining the three-dimensional atomic structure of molecules, including peptides and proteins. wikipedia.orgnih.gov The technique involves irradiating a crystal of the molecule with X-rays and analyzing the resulting diffraction pattern to generate an electron density map, from which a detailed 3D model of the molecule can be built. youtube.com
For peptides containing alpha-methyl-D-4-fluorophenylalanine, X-ray crystallography provides invaluable insight into the structural consequences of the modification. The most significant feature of an alpha-methylated amino acid is the severe restriction it places on the peptide backbone's conformational freedom. enamine.netnih.gov The addition of the methyl group to the Cα atom creates steric hindrance that limits the possible values of the phi (Φ) and psi (Ψ) dihedral angles, which define the backbone conformation. rsc.orgmdpi.com
While standard L-amino acids can adopt a wide range of conformations (e.g., right-handed α-helix, β-sheet), α,α-disubstituted amino acids are highly constrained. The combination of an alpha-methyl group and a D-configuration restricts the residue to a narrow region of conformational space, typically corresponding to a left-handed helical conformation. rsc.org This predictable and rigid constraint can be used to engineer specific secondary structures, such as stabilizing a particular turn or helix in a bioactive peptide. nih.gov This conformational pre-organization can be advantageous for crystallization, as it reduces the entropic penalty of crystal packing and can prevent the peptide from aggregating into non-crystalline fibrils, a common problem with unmodified peptides. nih.gov
In the resulting electron density map, the fluorine atom serves as a clear and unambiguous marker. Due to its high electron density compared to hydrogen, carbon, or nitrogen, the fluorine atom is easily distinguishable, confirming the precise location and orientation of the 4-fluorophenyl side chain. researchgate.net This allows for a high-confidence analysis of the interactions between the modified residue and its environment within the crystal lattice.
Table 2: Representative Conformational Angles (Φ, Ψ) for Amino Acid Types This table illustrates the impact of α-methylation and stereochemistry on the allowed backbone conformations as seen in a Ramachandran plot.
| Amino Acid Type | Allowed Ramachandran Region | Typical Secondary Structure |
|---|---|---|
| Standard L-Amino Acid (e.g., L-Alanine) | Φ ≈ -60°, Ψ ≈ -45° Φ ≈ -135°, Ψ ≈ +135° | Right-handed α-helix β-sheet |
| α-Methyl L-Amino Acid (e.g., L-Aib) | Φ ≈ -57°, Ψ ≈ -47° (and mirror image) | Right-handed (or left-handed) α-helix |
| α-Methyl D-Amino Acid (e.g., α-methyl-D-phenylalanine) | Φ ≈ +57°, Ψ ≈ +47° | Left-handed α-helix |
Emerging Research Frontiers and Future Directions for Boc Alpha Methyl D 4 Fluorophenylalanine
The non-canonical amino acid, Boc-alpha-methyl-D-4-fluorophenylalanine, stands at the forefront of biochemical innovation, offering unique properties for advanced research. Its structure, which combines a Boc-protecting group, a conformationally restricting α-methyl group, and a strategically placed fluorine atom on the D-enantiomer of phenylalanine, provides a powerful tool for chemical biologists and drug designers. The following sections explore the emerging research frontiers and future directions centered on this compound.
Q & A
Basic Research Questions
Q. How can Boc-alpha-methyl-D-4-fluorophenylalanine be synthesized with high enantiomeric purity?
- Methodology :
- Step 1 : Start with D-4-fluorophenylalanine (CAS 18125-46-7) as the chiral backbone .
- Step 2 : Protect the α-amino group using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaOH/THF) to form the Boc-protected intermediate .
- Step 3 : Introduce the α-methyl group via alkylation (e.g., methyl iodide) in the presence of a chiral catalyst (e.g., L-proline derivatives) to minimize racemization .
- Step 4 : Purify via flash chromatography (silica gel, hexane/ethyl acetate gradient) and confirm enantiopurity by chiral HPLC (e.g., Chiralpak AD-H column) .
Q. What analytical techniques are optimal for characterizing this compound?
- Methodology :
- HPLC : Use reversed-phase C18 columns (e.g., 0.1% TFA in water/acetonitrile) to assess purity (>95%) and retention time consistency .
- NMR : Confirm structure via H and C NMR, focusing on the Boc-group (δ ~1.4 ppm for tert-butyl protons) and fluorophenyl signals (δ ~7.2 ppm for aromatic protons) .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H] at m/z 324.3) .
Q. How should this compound be stored to maintain stability?
- Methodology :
- Store at -20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the Boc group .
- Avoid exposure to moisture; use desiccants in storage containers. Confirm stability via periodic HPLC analysis .
Advanced Research Questions
Q. How can this compound be incorporated into solid-phase peptide synthesis (SPPS) without racemization?
- Methodology :
- Coupling Conditions : Use HATU/DIPEA in DMF for efficient activation. Monitor coupling efficiency via Kaiser test .
- Temperature Control : Perform reactions at 0–4°C to suppress racemization.
- Post-Synthesis Analysis : Cleave the peptide from the resin (TFA/water) and analyze by LC-MS to confirm retention of stereochemistry .
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Methodology :
- Solvent Screening : Test solubility in DMSO, DMF, and dichloromethane at varying temperatures (25–60°C) using dynamic light scattering (DLS) .
- Crystallography : Perform X-ray diffraction on recrystallized samples (solvent: ethyl acetate/hexane) to correlate crystal packing with solubility .
- Data Reconciliation : Compare results with literature using multivariate analysis (e.g., PCA) to identify outliers caused by impurities or measurement artifacts .
Q. What experimental designs are suitable for studying the metabolic stability of this compound in biological systems?
- Methodology :
- In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS/MS. Use isotopically labeled analogs (e.g., C-methyl) as internal standards .
- In Vivo Tracking : Administer radiolabeled compound (C or H) to model organisms; analyze biodistribution via autoradiography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
